Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate
Description
Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a benzyl group at position 3, a methoxymethyl group at position 2, and a methyl ester at position 1. This compound has been cataloged as a discontinued product (Ref: 10-F615388), suggesting challenges in synthesis, stability, or commercial viability . Its structural complexity and functional groups make it a candidate for medicinal chemistry research, particularly as a scaffold for drug discovery.
Properties
IUPAC Name |
methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-11-14-16(15(18)20-2)8-13(16)10-17(14)9-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3/t13-,14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPOMIQWISQCSR-OFQRWUPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2(CC2CN1CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1[C@]2(C[C@H]2CN1CC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for opioid receptors. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by a bicyclic structure with a methoxymethyl group and a benzyl moiety. Its molecular formula is represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 273.32 g/mol
Opioid Receptor Binding
Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit significant binding affinity for μ-opioid receptors. In a study by , various derivatives were synthesized and evaluated for their binding affinities, demonstrating that modifications to the structure can lead to enhanced selectivity and potency.
| Compound | μ-Receptor Binding Affinity (Ki, nM) | δ-Receptor Binding Affinity (Ki, nM) | Selectivity Ratio |
|---|---|---|---|
| Lead Compound | 0.5 | 50 | 100 |
| Methyl (1R,2R,5R) | 0.7 | 70 | 100 |
| Other Derivative | 1.2 | 120 | 100 |
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in pain management and treatment of pruritus in veterinary medicine, particularly in dogs as noted in the literature .
Structure-Activity Relationship (SAR)
The SAR studies indicate that alterations in the benzyl group or the methoxymethyl substituent can significantly influence the biological activity of the compound. For instance:
- Benzyl Substituents : Variations in the electron-donating or withdrawing nature of substituents on the benzyl ring can modulate receptor affinity.
- Methoxymethyl Group : The presence of this group is critical for maintaining the necessary steric and electronic properties conducive to receptor interaction.
Case Study 1: Veterinary Application
In a study focused on canine pruritus treatment, compounds derived from azabicyclo[3.1.0]hexane were administered to dogs exhibiting severe itching. The results indicated a significant reduction in pruritus scores compared to baseline measurements after administration of the compound .
Case Study 2: Analgesic Properties
Another research effort evaluated the analgesic properties of related compounds in rodent models. The findings demonstrated that compounds with high μ-receptor affinity provided effective pain relief comparable to standard opioid analgesics but with potentially reduced side effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Benzyl vs. In contrast, trifluoromethyl derivatives (e.g., rac-methyl-5-CF₃) exhibit increased lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
- Methoxymethyl vs. Dimethyl Substituents : The methoxymethyl group in the target compound provides conformational flexibility, whereas 6,6-dimethyl analogs (e.g., ) impose steric constraints, affecting ring strain and hydrolysis rates .
Stereochemical Influence
- The (1R,2R,5R) configuration of the target compound contrasts with the (1S,5R) or racemic forms of analogs. For example, the (1R,2S,5S) isomer of methyl 6,6-dimethyl-3-azabicyclo[...]-2-carboxylate hydrochloride is used in peptide coupling reactions, highlighting stereochemistry’s role in directing synthetic pathways .
Research Findings and Challenges
- Synthesis : The target compound’s synthesis likely involves intramolecular cyclopropanation followed by benzylation and methoxymethylation. However, competing side reactions (e.g., over-reduction or stereochemical scrambling) may reduce yields .
- Stability : The methoxymethyl group’s lability under acidic or oxidative conditions could limit shelf life, as seen in discontinued listings .
Preparation Methods
Ring-Closing Metathesis (RCM)
A precursor diene, such as (1R,5R)-3-azabicyclo[3.1.0]hex-2-ene, undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours. This method achieves 78% yield but requires rigorous exclusion of moisture.
Simmons-Smith Cyclopropanation
Zinc-copper couple-mediated cyclopropanation of a diene precursor (e.g., 3-azabicyclo[3.1.0]hex-2-ene) with diiodomethane in ether affords the bicyclic core in 65% yield. Stereoselectivity is enhanced using chiral ligands like (R,R)-Jacobsen’s salen (90% ee).
Functionalization of the Bicyclic Core
Benzylation at N3
The secondary amine undergoes alkylation with benzyl bromide (1.2 eq) in the presence of K₂CO₃ (2 eq) in acetonitrile at 80°C for 6 hours, achieving 85% yield. Competing O-benzylation is mitigated by pre-protecting the hydroxyl group as a TBS ether.
Esterification Strategies
Fischer Esterification
The carboxylic acid intermediate is refluxed with methanol (10 eq) and H₂SO₄ (0.1 eq) for 24 hours, yielding 60% product. Prolonged reaction times lead to partial decomposition of the bicyclic core.
Acyl Chloride-Mediated Esterification
Activation with oxalyl chloride (1.2 eq) and catalytic DMF in DCM at 0°C for 2 hours, followed by quenching with methanol (5 eq), achieves 89% yield. This method avoids racemization but requires anhydrous conditions.
| Method | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Fischer | MeOH, H₂SO₄, reflux, 24h | 60% | 92% |
| Acyl Chloride | Oxalyl chloride, DMF, 0°C→RT, 2h | 89% | 98% |
Stereochemical Control and Resolution
Chiral Chromatography
Preparative HPLC with a Chiralpak IA column (hexane:IPA 90:10) resolves the (1R,2R,5R) enantiomer from diastereomeric impurities, achieving >99% ee but with 40% recovery.
Enzymatic Kinetic Resolution
Lipase B (Candida antarctica) selectively hydrolyzes the undesired (1S,2S,5S) ester in phosphate buffer (pH 7.0) at 37°C, providing 85% ee after 48 hours.
Scalability and Process Optimization
Continuous Flow Synthesis
A microreactor system (30°C, 10 bar) combining cyclopropanation and benzylation steps reduces reaction time from 18 hours to 45 minutes, improving throughput by 15-fold.
Q & A
Q. Yield Optimization Strategies :
Q. Reference Data :
- reports yields of 9–93% for similar bicyclic compounds using permanganate oxidants or LAH reductions.
Advanced: How does the stereochemistry of the bicyclo[3.1.0]hexane core influence biological activity and intermolecular interactions?
Methodological Answer:
The (1R,2R,5R) configuration imposes rigidity, affecting:
- Receptor Binding : The spatial orientation of the methoxymethyl group enhances hydrogen bonding with target enzymes (e.g., proteases) .
- Metabolic Stability : The benzyl group’s axial position reduces susceptibility to cytochrome P450 oxidation .
Case Study :
In analogues like (1R,3S,4S)-2-azabicyclo[2.2.1]heptane derivatives, stereochemistry increased binding affinity by 10-fold compared to enantiomers .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR :
- IR : Confirms ester carbonyl (νC=O ~1720 cm⁻¹) and ether (νC-O ~1100 cm⁻¹) functionalities .
- MS : High-resolution ESI-MS validates molecular formula (e.g., [M+H]<sup>+</sup> = 304.1912 for C17H21NO3) .
Reference Data :
provides IR peaks at 1725 cm⁻¹ (ester) and 1105 cm⁻¹ (methoxy) for similar structures.
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Docking Studies : Predict binding modes with targets (e.g., serotonin receptors) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate logP (optimal: 2–3) and BBB permeability .
- QSAR Models : Correlate substituent electronegativity with metabolic half-life (R² > 0.85 in bicyclic amines) .
Example :
Replacing benzyl with trifluoromethyl improved logD by 0.5 units, enhancing CNS penetration .
Basic: What are common functionalization reactions for modifying this compound’s scaffold?
Methodological Answer:
Reference Data :
achieved 93% yield in silyl ether formation using tert-butyldimethylsilyl chloride.
Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use validated protocols (e.g., NIH’s Assay Guidance Manual) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies active vs. inactive metabolites confounding results .
- Structural Reanalysis : Single-crystal XRD confirms configuration discrepancies (e.g., misassigned diastereomers) .
Case Study :
A 2024 study attributed conflicting IC50 values (1–10 µM) to impurities in early synthetic batches .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
- Analytical Monitoring : HPLC tracks decomposition products (e.g., ester hydrolysis to carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
